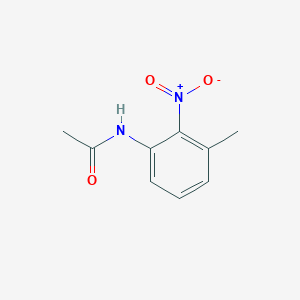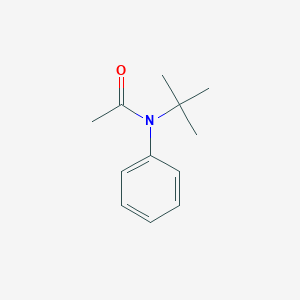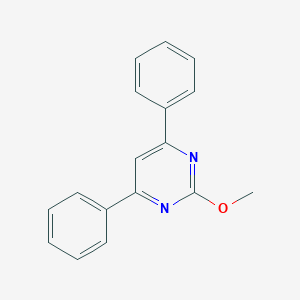![molecular formula C17H12ClN7OS2 B261591 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it has been shown to have an effect on various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been shown to have anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. It has also been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, its potential as a diagnostic tool for detecting specific biomarkers, and its diverse biochemical and physiological effects. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide. These include further research into its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for specific diseases, and the development of new diagnostic tools based on this compound. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Synthesis Methods
The synthesis of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the corresponding azide. The azide is then reacted with 2-amino-1,3,4-thiadiazole to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-chlorobenzoyl chloride to form the final product.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool for detecting specific biomarkers.
properties
Molecular Formula |
C17H12ClN7OS2 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12ClN7OS2/c18-13-5-1-11(2-6-13)9-27-17-22-23-24-25(17)14-7-3-12(4-8-14)15(26)20-16-21-19-10-28-16/h1-8,10H,9H2,(H,20,21,26) |
InChI Key |
LWOAJSNQBILNEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)





![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
